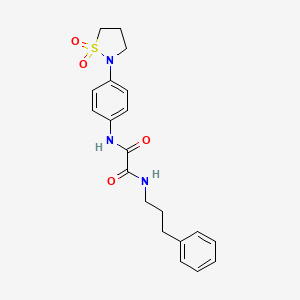
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide, commonly known as DTT-121, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DTT-121 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further research.
Aplicaciones Científicas De Investigación
Optically Active Pentacyclic Binuclear Diorganotin Compounds
Binuclear diorganotin compounds derived from an optically active oxalamide were studied for their structural properties. These compounds, characterized by IR, elemental analysis, mass spectrometry, and NMR, showed a planar pentacyclic framework with two penta-coordinated tin atoms. Their complex structure and bonding characteristics were of interest in organometallic chemistry research (Jiménez‐Pérez et al., 2006).
Novel Synthetic Approaches to Oxalamides
A new synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a method for creating oxalamide structures. This approach is significant for the synthesis of both anthranilic acid derivatives and oxalamides, highlighting its utility in organic chemistry (Mamedov et al., 2016).
Isothiazolyl Oxazolidinones and Antibacterial Activity
The synthesis and antibacterial activity of new 5-((3-oxoisothiazol-2(3H)-yl)methyl)-3-phenyloxazolidin-2-ones were explored. These compounds exhibited significant antibacterial activity against various microorganisms, demonstrating their potential as antibacterial agents (Adibpour et al., 2010).
Inhibitors of Human Protein Kinase CK2
A study on 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives investigated their role as inhibitors of human protein kinase CK2. These derivatives showed significant inhibitory activity, suggesting their potential application in therapeutic interventions targeting this kinase (Chekanov et al., 2014).
Propiedades
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(21-13-4-8-16-6-2-1-3-7-16)20(25)22-17-9-11-18(12-10-17)23-14-5-15-28(23,26)27/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQXTVAFKBVNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-phenylpropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2585228.png)
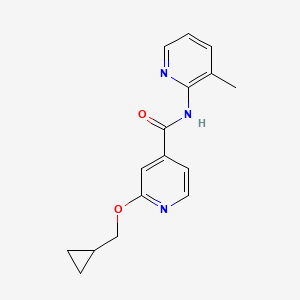
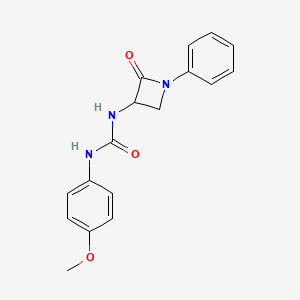

![2-[(4-Chlorophenyl)methylthio]-1-methylbenzimidazole](/img/structure/B2585235.png)
![N-(2-(diethylamino)ethyl)-2-methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2585236.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(4-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2585238.png)
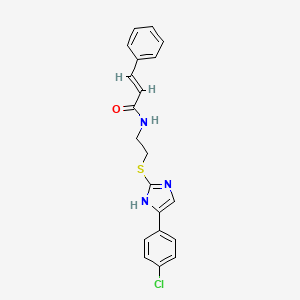
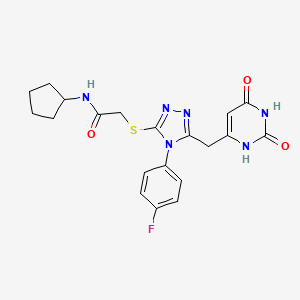

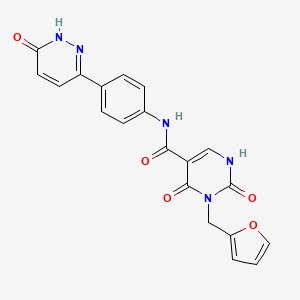
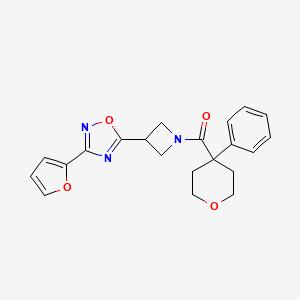
![4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2585249.png)
